6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine
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Overview
Description
6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C8H8BrN3. It is part of the imidazo[1,2-b]pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine typically involves the bromination of 2,8-dimethylimidazo[1,2-b]pyridazine. This can be achieved through the reaction of 2,8-dimethylimidazo[1,2-b]pyridazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process would typically include steps for purification, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .
Scientific Research Applications
6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
Comparison: 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and biological research .
Properties
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-3-7(9)11-12-4-6(2)10-8(5)12/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDBRNKFEUPRFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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